molecular formula C11H13ClO B3058795 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene CAS No. 918870-78-7

4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene

Cat. No. B3058795
CAS RN: 918870-78-7
M. Wt: 196.67 g/mol
InChI Key: VBAQGGGOUCMVEZ-UHFFFAOYSA-N
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Description

“4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene” is a chemical compound . The compound is an ether, which is a class of organic compounds that contain an ether group — an oxygen atom connected to two alkyl or aryl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the ether group and the chloro group. A possible method could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction involves the formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Chemical Reactions Analysis

The chemical reactions of “4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene” would depend on the conditions and reagents present. As a benzene derivative, it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene has been utilized in various chemical syntheses and reactions. One notable application is in the synthesis and Diels–Alder cycloaddition reactions of related compounds. For instance, the synthesis of [(2,2-dichloro-1-fluoroethenyl)sulfinyl] benzene and its cycloadditions under thermal and microwave irradiation conditions have been described, indicating the versatility of similar compounds in chemical reactions (Sridhar, Krishna & Rao, 2000). Furthermore, compounds like (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized through Claisen-Schmidt condensation reactions, indicating the potential utility of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in similar synthetic pathways (Salian et al., 2018).

Catalytic Applications

This compound also finds use in catalysis, as demonstrated by the catalytic oxidation of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes using PtCl(2)/CO/H(2)O and PEt(3)AuCl/H(2)O(2), showcasing the potential of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in catalytic processes (Taduri, Sohel, Cheng, Lin & Liu, 2007).

Structural Characterization and Molecular Interactions

The compound is also important in structural characterization studies. Novel olefinic-centered macroacyclic compounds involving tetrasubstituted 4-hydroxybenzoic acid fragments have been synthesized, and their structures were confirmed through various analytical techniques, illustrating the role of similar compounds in the study of molecular structures and interactions (Er, Değirmencioğlu & Tahtaci, 2015).

Photochemical and Electrochemical Studies

Additionally, compounds like 1,4-dimetoxy-2,5-bis[2-(tien-2-yl)ethenyl]benzene have been synthesized and their photoluminescent properties have been studied. Such studies highlight the relevance of 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene in the field of photochemical and electrochemical research, offering insights into isomerization phenomena during oxidation or light exposure (Lapkowski, Waskiewicz, Gabanski, Zak & Suwiński, 2006).

properties

IUPAC Name

4-chloro-2-ethenyl-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAQGGGOUCMVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649020
Record name 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene

CAS RN

918870-78-7
Record name 4-Chloro-2-ethenyl-1-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918870-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-ethenyl-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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